N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid

Description

Chemical Nomenclature and Structural Features

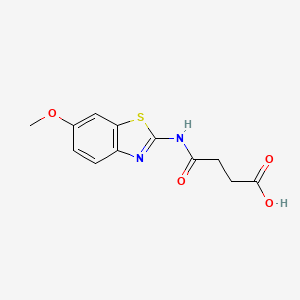

The systematic IUPAC name for this compound is 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid , with the molecular formula C₁₂H₁₂N₂O₄S and a molecular weight of 280.30 g/mol . Its structure comprises:

- A benzothiazole core (a bicyclic system with benzene fused to a thiazole ring).

- A 6-methoxy substituent on the benzene ring.

- A succinamide linker (-NH-C(O)-CH₂-CH₂-C(O)OH) bridging the benzothiazole and carboxylic acid groups.

Key structural attributes include:

The benzothiazole moiety contributes aromaticity and planar geometry, while the succinamide linker introduces conformational flexibility and hydrogen-bonding sites.

Historical Development in Heterocyclic Chemistry

The synthesis of benzothiazole derivatives dates to the late 19th century, with Hofmann’s pioneering work on cyclization reactions. However, the integration of succinamide units into benzothiazole frameworks emerged more recently, driven by advances in hybrid molecule design:

- Early Synthetic Routes :

- Key Innovations :

A landmark study by Brace and Mull (2006) demonstrated the utility of fluorinated succinamic acids in enhancing the bioactivity of heterocyclic hybrids, paving the way for derivatives like N-(6-methoxy-benzothiazol-2-yl)-succinamic acid.

Position Within Benzothiazole-Succinamide Hybrid Compounds

This compound belongs to a class of benzothiazole-succinamide hybrids designed to synergize the pharmacological properties of both moieties:

Structural and Functional Roles:

Comparative Analysis of Hybrid Derivatives:

The 6-methoxy group in this compound reduces oxidative degradation compared to non-substituted analogs, as evidenced by stability studies. Additionally, the succinamide-carboxylic acid moiety enables salt formation, improving formulation versatility.

Properties

IUPAC Name |

4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-18-7-2-3-8-9(6-7)19-12(13-8)14-10(15)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYHIQLHBHMJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid typically involves the reaction of 6-methoxybenzothiazole with succinic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a hydroxylated derivative.

Reduction: The carbonyl groups in the succinamic acid moiety can be reduced to form the corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups such as halogens, alkyl groups, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

Oxidation: Hydroxylated derivatives of this compound.

Reduction: Alcohol derivatives of the succinamic acid moiety.

Substitution: Halogenated, alkylated, or aminated derivatives of the benzothiazole ring.

Scientific Research Applications

The compound has shown promise as a bioactive molecule with the following potential activities:

- Antimicrobial Properties : Benzothiazole derivatives are known for their antimicrobial activity. The methoxy substitution may enhance this property, making it a candidate for further investigation in treating bacterial infections.

- Antifungal Activity : Similar to other benzothiazole compounds, N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid may exhibit antifungal properties, warranting studies against various fungal pathogens.

- Anticancer Potential : Preliminary research indicates that compounds with benzothiazole structures can inhibit cancer cell proliferation. The unique structure of this compound could interact with specific biological targets involved in cancer progression.

Medicinal Applications

The therapeutic potential of this compound includes:

- Cancer Treatment : The compound's structural features suggest it could be developed as an anticancer agent. Its efficacy against specific cancer types should be evaluated through in vitro and in vivo studies.

- Infectious Disease Treatment : Given its antimicrobial properties, it may serve as a therapeutic agent against infectious diseases, particularly those resistant to current treatments.

Industrial Applications

In the industrial sector, this compound can function as:

- Intermediate in Pharmaceutical Synthesis : The compound's unique structure allows it to serve as an intermediate in the synthesis of other bioactive molecules, potentially leading to new drug discoveries.

- Agrochemical Production : Its biological activity may extend to agricultural applications, where it could be used in developing new agrochemicals.

Case Studies and Research Findings

While comprehensive literature specifically detailing this compound remains limited, related studies on benzothiazole derivatives provide insights into its potential applications:

- Anticancer Activity : Research on benzothiazole derivatives has demonstrated their ability to inhibit specific cancer cell lines. For instance, compounds targeting α4β1 integrin have shown promising results in lymphoma models, suggesting that similar mechanisms may be explored for this compound .

- Antimicrobial Studies : A study highlighted the antibacterial properties of various thiazole derivatives when combined with cell-penetrating peptides, indicating that hybrid approaches could enhance the efficacy of compounds like this compound against resistant strains .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related benzothiazole compounds have shown that modifications can significantly affect solubility and tissue distribution, which are crucial for developing effective therapeutics .

Mechanism of Action

The mechanism of action of N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may disrupt the cell membrane integrity of microorganisms, resulting in antimicrobial activity.

Comparison with Similar Compounds

Structural and Physical Properties

- Crystal Packing: The methoxy group in 2-(Adamantan-1-yl)-N-(6-methoxy-benzothiazol-2-yl)acetamide induces planar geometry in the benzothiazole-acetamide fragment, with intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice . In contrast, N-(4-Methyl-2-nitrophenyl)-succinamic acid adopts a non-planar conformation (dihedral angle: 36.1°), forming intramolecular N–H⋯O hydrogen bonds with the nitro group .

- Melting Points : Substituted succinamic acids exhibit melting points ranging from 160–220°C. For instance, N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid melts at 185°C, while N-(6-Chloro-benzothiazol-2-yl)-succinamic acid has a higher melting point (210°C) due to stronger intermolecular interactions .

Table 2: Physical Properties of Succinamic Acid Derivatives

Biological Activity

N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by research findings and relevant data tables.

Overview of Biological Activity

This compound has demonstrated potential in various biological applications, including:

- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against a range of pathogens.

- Anticancer Properties : Research indicates its efficacy in inhibiting the growth of cancer cells through various mechanisms.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation.

Target Enzymes and Pathways

The activity of this compound is primarily attributed to its ability to inhibit specific enzymes:

- Tyrosine Kinase : Inhibition disrupts signaling pathways essential for cancer cell survival.

- Aurora Kinase : This enzyme is crucial for cell division; its inhibition can lead to cell cycle arrest.

- Topoisomerase II : Inhibition affects DNA replication and repair processes, leading to apoptosis in cancer cells.

The biochemical pathways affected by these inhibitions include:

- Cell Cycle Progression : Disruption leads to cell cycle arrest.

- DNA Replication : Impaired replication contributes to reduced cell proliferation.

- Protein Degradation : Inhibition of the ubiquitin-proteasome system affects protein turnover.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzothiazole derivatives:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| N-(6-Methoxy-benzothiazol-2-yl)-acetamide | Similar structure with acetamide instead of succinamic acid | Varies in activity |

| 2-Chloro-N-(6-methoxy-benzothiazol-2-yl)-acetamide | Contains a chloro group | Altered chemical properties |

| (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester | Has a carbamic acid ester group | Affects solubility and stability |

Research Findings

Recent studies have highlighted the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies using various cancer cell lines (e.g., HCT116, HeLa) demonstrated IC50 values indicating effective cytotoxicity. For instance, compounds derived from benzothiazole have shown IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 cells .

- Antioxidative Activity : The compound's antioxidative capacity was assessed using several spectroscopic methods, revealing significant activity compared to standard antioxidants .

- Enzyme Inhibition Assays : The compound effectively inhibited topoisomerase II and aurora kinase, leading to the conclusion that it may serve as a potential therapeutic agent for cancer treatment .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 3.1 µM), suggesting strong anticancer potential .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results showed effective inhibition at micromolar concentrations, supporting its use as a potential antimicrobial agent .

Q & A

Basic: What is the optimized synthetic route for N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid, and how is its purity validated?

The compound is synthesized by refluxing 6-methoxy-2-aminobenzothiazole with succinic anhydride in dry dioxane for 2 hours. Post-reflux, the solvent is evaporated, and the product is recrystallized twice from ethanol. Purity is validated via:

- Melting point analysis (compared to literature values).

- Elemental analysis (C, H, N percentages).

- Spectroscopic techniques :

- IR spectroscopy to confirm amide C=O (1650–1700 cm⁻¹) and carboxylic O-H (2500–3300 cm⁻¹) stretches.

- ¹H NMR to verify aromatic protons (δ 6.8–7.5 ppm) and methoxy group (δ ~3.8 ppm).

- UV-Vis to assess conjugation effects (λmax in ethanol typically ~270–300 nm) .

Basic: How are structural ambiguities resolved during characterization of this compound?

Ambiguities in functional group assignment are addressed using complementary spectroscopic methods :

- IR vs. NMR : IR identifies carbonyl groups, while ¹H NMR distinguishes methoxy protons from aliphatic chains.

- 2D NMR (e.g., HSQC, HMBC) resolves connectivity between the benzothiazole ring and succinamic acid moiety.

- Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Basic: What standardized protocols are used for preliminary biological activity screening?

Antibacterial activity is assessed using the Bauer-Kirby disk diffusion method :

- Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains.

- Compound solutions (10–100 µg/mL) are compared to antibiotics (e.g., ampicillin) as controls.

- Zones of inhibition are measured after 24-hour incubation at 37°C. Activity is correlated with substituent electronic effects (e.g., electron-withdrawing groups enhance potency) .

Advanced: How does X-ray crystallography elucidate conformational and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Molecular conformation : The benzothiazole ring and succinamic acid moiety form a dihedral angle of ~36°, influenced by intramolecular N-H⋯O hydrogen bonds.

- Packing interactions : Chains along the [100] axis via N-H⋯O(C) hydrogen bonds; inversion dimers via O-H⋯O interactions.

- Refinement : Structures are refined using SHELXL (R < 0.05), with hydrogen atoms constrained using riding models. Validation tools (e.g., PLATON) check for missed symmetry or disorder .

Advanced: How do substituent variations impact structure-activity relationships (SAR)?

Systematic SAR studies involve synthesizing derivatives with substituents (e.g., -Cl, -NO₂, -CH₃) at the benzothiazole 6-position. Key findings:

- Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity by increasing electrophilicity.

- Steric effects : Bulky substituents reduce solubility, lowering bioavailability.

- Quantitative SAR (QSAR) : Computational models (e.g., DFT) correlate Hammett σ values with logP and bioactivity .

Advanced: What computational methods predict solubility and reactivity?

- Solubility : Predicted via COSMO-RS simulations using Gaussian-optimized geometries.

- Reactivity :

Advanced: How are contradictions in biological data across studies resolved?

Discrepancies (e.g., variable MIC values) are addressed by:

- Standardizing assays : Uniform inoculum size (~10⁸ CFU/mL) and growth media (Mueller-Hinton agar).

- Control experiments : Confirming compound stability under assay conditions (e.g., pH 7.4, 37°C).

- Meta-analysis : Comparing substituent effects across published derivatives to identify outliers .

Advanced: What safety protocols are recommended for handling this compound?

- Lab handling : Use fume hoods, nitrile gloves, and PPE due to potential irritancy (no acute toxicity data available).

- Waste disposal : Separate organic waste and neutralize with 10% NaOH before incineration.

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.